8-(Benzyloxy)-2,3-dihydro-1H-carbazol-4(9H)-one
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Overview
Description
8-(Benzyloxy)-2,3-dihydro-1H-carbazol-4(9H)-one is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyloxy group attached to the carbazole core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-2,3-dihydro-1H-carbazol-4(9H)-one typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Fischer indole synthesis or the Buchwald-Hartwig amination.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the carbazole core with benzyl bromide in the presence of a base such as potassium carbonate.
Reduction and Cyclization: The final step involves the reduction of the intermediate product followed by cyclization to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-2,3-dihydro-1H-carbazol-4(9H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the carbazole core can be reduced to form a hydroxyl derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
8-(Benzyloxy)-2,3-dihydro-1H-carbazol-4(9H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-2,3-dihydro-1H-carbazol-4(9H)-one involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a benzyloxy group.
8-Aminoquinoline: Features an amino group instead of a benzyloxy group.
Carbazole: The parent compound without any substituents.
Uniqueness
8-(Benzyloxy)-2,3-dihydro-1H-carbazol-4(9H)-one is unique due to the presence of the benzyloxy group, which can significantly alter its chemical and biological properties compared to other carbazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17NO2 |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
8-phenylmethoxy-1,2,3,9-tetrahydrocarbazol-4-one |
InChI |
InChI=1S/C19H17NO2/c21-16-10-5-9-15-18(16)14-8-4-11-17(19(14)20-15)22-12-13-6-2-1-3-7-13/h1-4,6-8,11,20H,5,9-10,12H2 |
InChI Key |
CIFQREMIFYWMHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2)C(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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